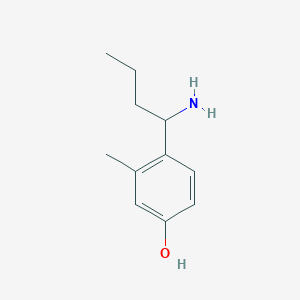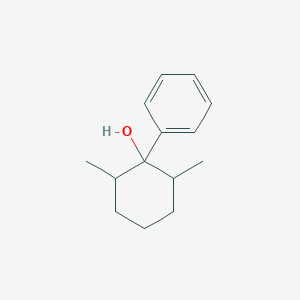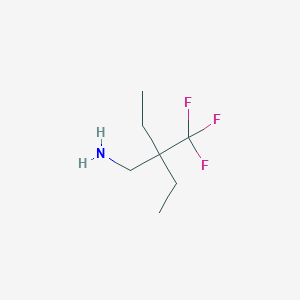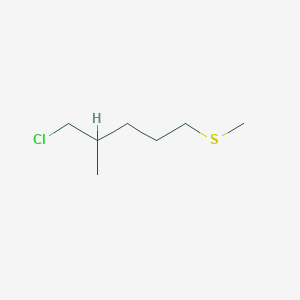![molecular formula C10H15NO B13248454 N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C10H15NO It features a cyclopropane ring attached to an amine group, which is further connected to a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine typically involves the reaction of 5-methylfurfural with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.
-
Step 1: Formation of Intermediate
Reactants: 5-methylfurfural and cyclopropylamine
Catalyst: Acidic or basic catalyst
Solvent: Commonly used solvents include ethanol or methanol
Conditions: Reflux for several hours
-
Step 2: Purification
- The reaction mixture is cooled and the product is extracted using an organic solvent such as dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- The crude product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanone.
Reduction: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropylamine.
Substitution: Formation of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropylalkylamine.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanamine
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
Uniqueness
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H15NO/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3 |
InChI Key |
LDPCGLJPVDMZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


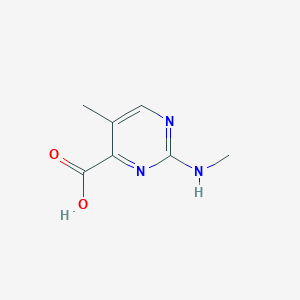
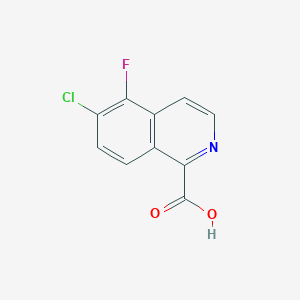
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
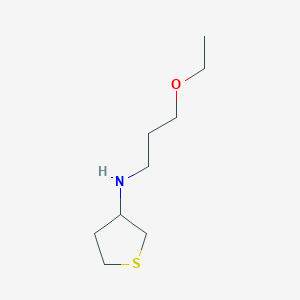
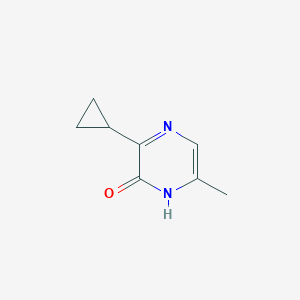
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)

